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Compound of Interest

Compound Name: JINJ-46356479

Cat. No.: B15574158

Introduction

JNJ-46356479 is a selective, orally bioavailable small molecule developed by Janssen
Research & Development that acts as a positive allosteric modulator (PAM) of the metabotropic
glutamate receptor 2 (mGIuR2).[1][2][3] This compound has emerged from extensive lead
optimization efforts to address the glutamatergic dysfunction hypothesis of schizophrenia.[4]
Unlike conventional antipsychotics that primarily target dopaminergic pathways, JNJ-46356479
offers a novel mechanism by enhancing the natural response of mGIuR2 to endogenous
glutamate, thereby reducing presynaptic glutamate release.[4] This technical guide provides an
in-depth summary of the discovery, synthesis, mechanism of action, and preclinical evaluation
of INJ-46356479.

Discovery and Lead Optimization

The development of INJ-46356479 was driven by the need to identify an mGluR2 PAM with a
balanced profile of in vitro potency and favorable druglike properties. The hydrophobic nature
of the allosteric binding site on the mGIuR2 receptor presented a significant challenge, often

leading to compounds with poor solubility.

The discovery process began with an advanced lead compound that, while potent, suffered
from low solubility. Initial modifications successfully improved this physical property but
introduced new liabilities, including metabolic instability and inhibition of the human Ether-a-go-
go-Related Gene (hERG) potassium channel, a key indicator of potential cardiotoxicity.
Through subsequent subtle structural modifications, these issues were systematically
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addressed, leading to the identification of INJ-46356479 as a clinical candidate with a

significantly improved and more balanced pharmacological profile.
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Caption: Logical workflow of the lead optimization process for INJ-46356479.

Chemical Synthesis

While the detailed de novo synthesis protocol for INJ-46356479 is described in specialized
medicinal chemistry literature, a publicly available, detailed protocol for its radiosynthesis for
use in Positron Emission Tomography (PET) imaging has been published.[1]

IUPAC Name: 8-(Trifluoromethyl)-3-(cyclopropylmethyl)-7-((4-(2,4-difluorophenyl)piperazin-1-
yl)methyl)-[1][2][5]triazolo[4,3-a]pyridine[2]

[*®F]INJ-46356479 Radiolabeling Protocol

The radiosynthesis of [*8F]INJ-46356479 is achieved via a one-step, copper(l)-mediated
radiofluorination of an organoborane precursor.[1] This method allows for the incorporation of
the fluorine-18 isotope without altering the core chemical structure of the molecule.[1]

Precursor: Boronic pinacol ester of INJ-46356479 (Compound 9 in the cited literature).
Method: Alcohol-enhanced Cu-mediated 8F-fluorination. Key Reagents:

[*8F]Fluoride

Tetraethyl ammonium bicarbonate (TEAB) as a base and phase transfer agent.

[Cu(OTf)2py4] as the catalyst.

n-Butanol (n-BuOH) as a cosolvent to protect the sensitive[1][2][5]triazolo[4,3-a]pyridine
heterocycle.

Procedure Outline:
e [*8F]Fluoride is trapped and eluted.

e The precursor is reacted with the activated [*8F]fluoride in the presence of the copper
catalyst and TEAB in the n-BuOH cosolvent.
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e The reaction is performed using an automated synthesis platform (e.g., TRACERLab™ FXF-
N).

e The final product, [*8F]INJ-46356479, is purified to yield a compound with high chemical and
radiochemical purity (>95%).[1]

Mechanism of Action

JNJ-46356479 functions as a PAM at the mGIuR2 receptor, an inhibitory G-protein coupled
receptor (GPCR) located predominantly on presynaptic terminals of glutamatergic neurons.[4]
As a PAM, it does not activate the receptor directly but instead enhances the affinity and/or
efficacy of the endogenous agonist, glutamate.[4] This potentiation of mMGIuR2 signaling leads
to a reduction in the presynaptic release of glutamate, which is hypothesized to be excessive in
conditions like schizophrenia. This mechanism represents a potential upstream intervention to
mitigate the "glutamate storm" associated with the pathophysiology of the disorder.[4]
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Caption: Mechanism of action of INJ-46356479 as an mGIuR2 PAM.

Data Presentation
Table 1: Physicochemical and In Vitro Properties
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Property Value Reference
8-(Trifluoromethyl)-3-
(cyclopropylmethyl)-7-((4-(2,4-

IUPAC Name difluorophenyl)piperazin-1- [2]

yl)methyl)-[1][2][5]triazolo[4,3-
a]pyridine

Molecular Formula C22H22FsNs [2]
Molecular Weight 451.45 g/mol [2]
CAS Number 1254979-66-2 [2]
mMGIuR2 PAM ECso 78 nM [2113]
MGIUR2 PAM Emax 256% 2]

MGIuR2 Agonism ECso

3.55 pM (weak)

[1]

Selectivity

>100-fold vs other mGIuRs

[1]

Table 2: Preclinical In Vivo Data
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Dose /
Assay | Model Species . Key Finding Reference
Conditions
Sleep-Wake Demonstrates in
Rat 3 mg/kg, p.o. ) o [2]
EEG (sw-EEG) Vivo activity
Reduced uptake
Pre-
] o ] of [1C]7 tracer
PET Imaging Rat administration of ) [1]
by 28-37% in the
JNJ-46356479 _
brain
Partially reversed
Ketamine Model Mouse 10 mg/kg deficits in spatial [4]
working memory
Attenuated
) apoptosis by
Ketamine Model Mouse 10 mg/kg [4]

partially restoring

Bcl-2 levels

Experimental Protocols

MGIuR2 PAM Functional Assay (Representative)

The potency of INJ-46356479 as an mGIuR2 PAM is determined by measuring its ability to
potentiate the receptor's response to a sub-maximal concentration of glutamate. This is

typically done using a cell-based assay that measures a downstream signaling event, such as

changes in cyclic AMP (CAMP) levels.

e Cell Line: CHO or HEK293 cells stably expressing the human mGIuR2 receptor.

o Assay Principle: mGIuR2 is a Gi/o-coupled receptor, and its activation by glutamate inhibits

adenylyl cyclase, leading to a decrease in intracellular cAMP levels. A PAM will enhance this

decrease.

e Procedure:

o Cells are plated in multi-well plates and incubated.
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o Cells are treated with a phosphodiesterase inhibitor (e.g., IBMX) to allow cAMP to
accumulate.

o Cells are incubated with varying concentrations of JINJ-46356479 in the presence of a
fixed, sub-maximal (e.g., EC20) concentration of glutamate.

o A cAMP-stimulating agent (e.g., forskolin) is added to all wells except the negative control.

o After incubation, cells are lysed, and the intracellular cAMP concentration is measured
using a competitive immunoassay or a reporter system (e.g., HTRF, AlphaScreen).

o Data are normalized, and the ECso value (the concentration of JNJ-46356479 that
produces 50% of the maximal potentiation) is calculated from the concentration-response
curve.

hERG Inhibition Assay (Representative)

To assess the risk of cardiac arrhythmia, the inhibitory effect of INJ-46356479 on the hERG
potassium channel is evaluated, typically using automated patch-clamp electrophysiology.

o Cell Line: HEK293 cells stably expressing the hERG channel.
 Instrument: Automated patch-clamp system (e.g., QPatch, SyncroPatch).

e Procedure:

[¢]

hERG-expressing cells are prepared for whole-cell patch-clamp recording.

[¢]

A stable baseline hERG current (I_Kr) is established using a specific voltage-clamp
protocol designed to elicit the characteristic tail current.

[¢]

The vehicle (e.g., 0.1% DMSO) is applied to the cell to confirm the stability of the current.

[e]

JNJ-46356479 is applied to the cell at increasing concentrations.

o

The percentage of inhibition of the hERG tail current is measured at each concentration.
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o The ICso value (the concentration that causes 50% inhibition) is determined by fitting the
data to a concentration-response curve.

Ketamine-Induced Mouse Model of Schizophrenia

This model is used to evaluate the efficacy of INJ-46356479 in reversing schizophrenia-like

behavioral and neuropathological deficits.

Animals: C57BL/6J mice.

Model Induction: Ketamine (e.g., 30 mg/kg), an NMDA receptor antagonist, is administered
to mice during the early postnatal period (e.g., on days 7, 9, and 11) to induce long-lasting
deficits relevant to schizophrenia.

Drug Treatment: In adolescence or adulthood, mice receive daily injections of JINJ-46356479
(e.g., 10 mg/kg) or vehicle over a defined period.

Behavioral Testing:

o Cognitive Deficits: Assessed using tests like the Y-maze (for spatial working memory) or
novel object recognition.

o Negative Symptoms: Assessed using tests like the three-chamber social interaction test to
measure social motivation and memory.

Neuropathological Analysis:

o Following behavioral testing, brain tissue (e.g., prefrontal cortex, hippocampus) is
collected.

o Levels of apoptotic proteins (e.g., Bcl-2, Bax, caspase-3) are analyzed via Western blot to
assess neuroprotective effects.[4]

o Immunohistochemistry is used to quantify changes in specific neuronal populations, such
as parvalbumin-positive interneurons, which are affected in schizophrenia.
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Caption: General workflow for the preclinical evaluation of INJ-46356479.
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Conclusion

JNJ-46356479 is a potent and selective mGIuR2 PAM that represents a significant
advancement in the pursuit of non-dopaminergic treatments for schizophrenia. Its discovery
was the result of a rigorous lead optimization campaign that successfully balanced high
functional activity with essential druglike properties, including agueous solubility and a clean
safety profile with respect to hERG inhibition. Preclinical studies have demonstrated its ability
to engage its target in the central nervous system and to ameliorate behavioral and
neuropathological deficits in a relevant disease model.[4] INJ-46356479 stands as a promising
candidate for further development, potentially offering a novel therapeutic option that addresses
the underlying glutamatergic dysregulation in schizophrenia and other neuropsychiatric
disorders.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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